molecular formula C7H9FO2 B2641896 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2411242-20-9

2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2641896
CAS No.: 2411242-20-9
M. Wt: 144.145
InChI Key: COKIEMGZJYDYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid is a fluorinated bicyclic building block of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate or precursor in the development of novel ligands for central nervous system (CNS) targets. Compounds based on the rigid bicyclo[3.1.0]hexane scaffold, particularly those with fluorine substitutions, are frequently explored as conformationally restricted analogs for cycloalkanes in drug discovery . Researchers utilize this core structure to develop potent and selective agents for metabotropic glutamate receptors (mGluRs) . Specifically, advanced analogs of this chemical class, such as MGS0039, have been identified as potent and selective antagonists for group II metabotropic glutamate receptors (mGluR2/3) . Antagonists of these receptors have demonstrated promising antidepressant and anxiolytic effects in preclinical animal models, suggesting a novel mechanism of action that differs from typical SSRIs . The incorporation of fluorine atoms into this scaffold is a common strategy to fine-tune key physicochemical properties of lead compounds, including metabolic stability, membrane permeability, and overall lipophilicity . Therefore, 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid is an invaluable reagent for chemists and neuroscientists working in areas such as psychiatric disorders, neurodegenerative diseases, and the development of novel neurotherapeutics. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-fluorobicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-4-2-1-3-5(4)6(3)7(9)10/h3-6H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKIEMGZJYDYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the fluorination of bicyclo[3.1.0]hexane-6-carboxylic acid. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure .

Industrial Production Methods

While specific industrial production methods for 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic Acid Hydrochloride

  • Structure: Differs by having two fluorine atoms at the 2-position and an amino group at the 6-position.
  • Properties : Molecular weight = 213.61 g/mol; CAS 1394042-03-3.
  • Applications: Used as a pharmaceutical intermediate, particularly in synthesizing irreversible monoacylglycerol lipase (MAGL) inhibitors for neuroinflammation studies .
  • Key Difference: The amino group enhances nucleophilicity, enabling covalent bond formation with enzyme targets, unlike the carboxylic acid group in the parent compound .

(1R,5S,6s)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic Acid

  • Structure : Features two fluorine atoms at the 3-position and a carboxylic acid at the 6-position.
  • Properties : Molecular weight = 162.13 g/mol; molecular formula C₇H₈F₂O₂.
  • Applications : Explored in drug discovery for its stereochemical complexity, which influences receptor binding selectivity .

3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives

  • Structure : Replaces a carbon atom with nitrogen in the bicyclo scaffold.
  • Applications :
    • MAGL Inhibitors : Used in positron emission tomography (PET) tracers for imaging neuroinflammation .
    • SSTR4 Agonists : Activate somatostatin receptor subtype 4 for treating pain and metabolic disorders .
    • Antimicrobial Agents : Ethyl N-aryl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates exhibit antibacterial and antifungal activity (MIC values: 12.5–50 μg/mL against Staphylococcus aureus and Candida albicans) .
  • Key Difference : The nitrogen atom introduces hydrogen-bonding capability, enhancing interactions with biological targets compared to purely hydrocarbon analogs .

exo-Bicyclo[3.1.0]hexane-6-carboxylic Acid

  • Structure : Lacks fluorine but shares the bicyclo[3.1.0]hexane core.
  • Applications : Studied as an oral hypoglycemic agent, reducing blood glucose levels in preclinical models .
  • Key Difference : The absence of fluorine reduces electronegativity and may decrease metabolic resistance compared to fluorinated analogs .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference CAS/Study
2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid C₇H₇FO₂ 158.13 2-F, 6-COOH Enzyme inhibition (hypothesized) N/A (structural analog)
6-Amino-2,2-difluoro analog (HCl salt) C₇H₁₀ClF₂NO₂ 213.61 2,2-F₂, 6-NH₂, 6-COOH MAGL inhibition (IC₅₀ < 100 nM) 1394042-03-5
3,3-Difluoro analog C₇H₈F₂O₂ 162.13 3,3-F₂, 6-COOH Receptor binding modulation N/A
3-Azabicyclo analog (ethyl ester) C₁₁H₁₄N₂O₄ 238.24 3-N, 6-COOEt Antibacterial (MIC = 12.5 μg/mL) 2138069-24-4

Biological Activity

2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in relation to neurological functions. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, with a focus on its interaction with metabotropic glutamate receptors (mGluRs).

Chemical Structure and Properties

The molecular formula of 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid is C7H9O2FC_7H_9O_2F, with a molecular weight of approximately 144.14 g/mol. The compound features a bicyclo[3.1.0]hexane core, a carboxylic acid group, and a fluorine atom at the 2-position, which influences its reactivity and biological interactions.

Synthesis

The synthesis of 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves several key steps, including Diels-Alder reactions and nucleophilic substitutions. Optimization of these synthetic routes is crucial for achieving high yields and purity levels.

Interaction with Metabotropic Glutamate Receptors

Research indicates that 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid exhibits significant biological activity as an antagonist of mGluRs, particularly mGluR2 and mGluR3, which are implicated in various neurological disorders such as anxiety and depression .

Table 1: Binding Affinity of 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid

Receptor TypeBinding Affinity (K_i)Activity
mGluR247.7 ± 17 nMAntagonist
mGluR365.9 ± 7.1 nMAntagonist

The introduction of fluorine at the 2-position enhances the compound's binding affinity compared to its non-fluorinated counterparts .

Structure-Activity Relationships

The biological activity of this compound is significantly influenced by its structural modifications. Variations in the bicyclic structure lead to different receptor interactions and affinities:

Table 2: Comparison of Structural Variants

Compound NameStructural FeaturesUnique Properties
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acidContains two carboxylic groupsHigher affinity for mGluR2
6-Fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acidAdditional carboxyl group at position 2Enhanced biological activity
2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid Fluorine at position 2Different receptor interactions

These modifications highlight how small changes in chemical structure can lead to significant differences in biological activity.

Case Studies

Recent studies have demonstrated the efficacy of compounds related to 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid in preclinical models:

  • Study on Anxiety Disorders : A study investigated the effects of a derivative of this compound on anxiety-like behaviors in rodent models, showing a reduction in anxiety levels comparable to standard anxiolytics .
  • Depression Models : Another study assessed the antidepressant potential of related compounds, revealing that they could modulate neurotransmitter systems effectively, indicating their potential therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for 2-fluorobicyclo[3.1.0]hexane-6-carboxylic acid, and how can intermediates be monitored during synthesis?

Methodological Answer: Synthesis of bicyclic fluorinated compounds often involves cyclopropanation or ring-closing strategies. For example, analogous bicyclo[3.1.0]hexane derivatives are synthesized via photochemical or thermal ring-opening of strained precursors, followed by fluorination using agents like Selectfluor™ or DAST . Intermediate monitoring requires techniques such as TLC (with UV-active tags) or HPLC-MS to track fluorination efficiency and bicyclic stability. Reaction optimization should account for steric hindrance from the bicyclic framework, which may reduce fluorination yields.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and fluorine positioning in this compound?

Methodological Answer: High-resolution NMR (¹H, ¹³C, ¹⁹F) is critical for resolving stereochemistry and fluorine placement. ¹⁹F NMR provides direct evidence of fluorine substitution, while NOESY or ROESY experiments clarify spatial arrangements in the bicyclic system . X-ray crystallography is recommended for unambiguous confirmation, though fluorine’s electronegativity may complicate crystal growth. Complementary FT-IR and mass spectrometry (HRMS) validate functional groups and molecular weight .

Q. How should researchers safely handle this compound given potential reactivity or decomposition hazards?

Methodological Answer: Stability studies indicate that fluorinated bicyclic compounds may decompose under heat or strong acids/oxidizers, releasing toxic fumes (e.g., HF) . Storage in inert atmospheres at –20°C is advised. Personal protective equipment (PPE) including fluoropolymer-coated gloves and fume hoods are mandatory. Emergency protocols should include calcium gluconate gel for HF exposure .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

Methodological Answer: The fluorine atom induces electron-withdrawing effects, altering pKa of the carboxylic acid group and enhancing metabolic stability. Computational studies (DFT or MD simulations) can quantify these effects by analyzing charge distribution and H-bonding potential . Experimentally, comparative studies with non-fluorinated analogs (e.g., bicyclo[3.1.0]hexane-6-carboxylic acid) using kinetic assays or crystallography reveal fluorine’s impact on binding affinity in enzyme inhibition .

Q. What strategies resolve contradictions in reported data on the compound’s stability under varying pH conditions?

Methodological Answer: Discrepancies in stability data often arise from solvent systems or impurity profiles. Systematic pH-dependent stability assays (e.g., 1–14 pH range, 25–40°C) with UPLC monitoring can identify degradation pathways . For example, acidic conditions may hydrolyze the bicyclic ring, while alkaline conditions could deprotonate the carboxylic acid, altering solubility. Cross-validate findings with independent labs using standardized buffers .

Q. How can computational modeling guide the design of derivatives for targeted drug delivery systems?

Methodological Answer: Molecular docking (AutoDock, Schrödinger) predicts interactions between the carboxylic acid moiety and biological targets (e.g., transporters or receptors). QSAR models optimize logP and bioavailability by modifying substituents on the bicyclic core . Advanced MD simulations (AMBER, GROMACS) assess conformational flexibility in physiological environments, informing linker design for prodrug strategies .

Q. What experimental and theoretical approaches validate the compound’s role as a bioisostere in protease inhibitors?

Methodological Answer: Comparative enzymatic assays (e.g., HIV protease or HCV NS3/4A) evaluate inhibitory potency against non-fluorinated analogs. X-ray co-crystallography identifies fluorine’s role in active-site interactions (e.g., halogen bonding). Theoretical studies using free-energy perturbation (FEP) calculate binding energy differences, while thermodynamic solubility assays correlate with bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.